Product packaging for Muscoride A(Cat. No.:)

Muscoride A

Cat. No.: B1212254
M. Wt: 512.6 g/mol
InChI Key: PFXJYHPNSWNJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muscoride A (CAS: --

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N4O5 B1212254 Muscoride A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40N4O5

Molecular Weight

512.6 g/mol

IUPAC Name

3-methylbut-2-enyl 5-methyl-2-[5-methyl-2-[1-[3-methyl-2-(2-methylbut-3-en-2-ylamino)butanoyl]pyrrolidin-2-yl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C28H40N4O5/c1-10-28(8,9)31-21(17(4)5)26(33)32-14-11-12-20(32)24-29-22(18(6)36-24)25-30-23(19(7)37-25)27(34)35-15-13-16(2)3/h10,13,17,20-21,31H,1,11-12,14-15H2,2-9H3

InChI Key

PFXJYHPNSWNJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)C(C(C)C)NC(C)(C)C=C)C3=NC(=C(O3)C)C(=O)OCC=C(C)C

Synonyms

muscoride A

Origin of Product

United States

Elucidation of Muscoride a Biosynthesis

Mechanistic Enzymology of Muscoride A Formation

Functions of Core Biosynthetic Enzymes

Action of MusD (YcaO protein) and MusOX (FMN-dependent dehydrogenase) in Heterocyclic Ring Formation (Bis-methyloxazole Core)

The core structure of this compound features two contiguous methyloxazole rings, a hallmark of its classification within the cyanobactin family. The mus biosynthetic gene cluster encodes key enzymes that facilitate the heterocyclization and oxidation processes required for the formation of this bis-methyloxazole moiety. Central to this transformation are the YcaO protein, designated MusD, and an FMN-dependent dehydrogenase, MusOX.

MusD, a YcaO enzyme, plays a critical role by catalyzing an ATP-dependent cyclodehydration reaction, which is coupled with peptide bond cleavage. This dual function in the biosynthesis of this compound represents an unprecedented mechanism for such a reaction within the YcaO family researchgate.netresearchgate.net. The process involves the conversion of a threonine residue into a methyloxazoline intermediate, evidenced by a loss of 18 Da. Subsequently, MusOX, an FMN-dependent dehydrogenase, catalyzes the oxidation of the methyloxazoline to the final methyloxazole ring, marked by a further loss of 2 Da researchgate.net. These enzymes are integral to the broader class of enzymes involved in the post-translational modification of ribosomally synthesized and post-translationally modified peptides (RiPPs), particularly those responsible for generating azole heterocycles nih.gov.

EnzymeRole in Heterocyclic Ring FormationAssociated Cofactor/Mechanism
MusD (YcaO protein)ATP-dependent cyclodehydration and peptide bond cleavageATP researchgate.netresearchgate.net
MusOX (FMN-dependent dehydrogenase)Oxidation of methyloxazoline to methyloxazoleFMN researchgate.net

Investigation of Muscoride Prenyltransferases (MusF1 and MusF2)

Prenylation, the addition of isoprenoid groups, is a common post-translational modification in natural product biosynthesis, significantly contributing to structural diversity and enhancing biological activity researchgate.netnih.govacs.orgx-mol.comresearchgate.net. This compound is distinguished by the presence of unusual prenyl groups that cap both its amino and carboxy termini researchgate.netnih.govacs.orgx-mol.com. The mus gene cluster encodes two specific prenyltransferases, MusF1 and MusF2, which are responsible for these modifications researchgate.netnih.govacs.orgx-mol.comresearchgate.nethelsinki.fi. These enzymes are classified as cyanobactin prenyltransferases and belong to the broader aromatic prenyltransferases ABBA superfamily, known for their role in modifying peptides within cyanobactin pathways researchgate.netresearchgate.net.

Biochemical assays have elucidated the distinct roles of these enzymes. MusF1 has been shown to act specifically on the carboxy-terminus of the this compound precursor peptide, while MusF2 targets the amino-terminus researchgate.netnih.govacs.orgx-mol.comresearchgate.netpasteur.fr. This precise localization of prenylation is crucial for the final structure of this compound.

EnzymePrenylation SitePrenylation Mode (Strain Dependent)Family
MusF1Carboxy-terminusSpecific to C-terminusCyanobactin prenyltransferase researchgate.netnih.govacs.orgx-mol.comresearchgate.netpasteur.fr
MusF2Amino-terminusReverse (Nostoc sp. PCC 7906) / Forward (Nostoc sp. UHCC 0398) researchgate.netnih.govacs.orgx-mol.compasteur.frCyanobactin prenyltransferase researchgate.netnih.govacs.orgx-mol.comresearchgate.netpasteur.fr
Regiospecificity of C-terminal Prenylation by MusF1

MusF1 is exclusively responsible for the prenylation event occurring at the carboxy-terminus of the this compound precursor peptide researchgate.netnih.govacs.orgx-mol.comresearchgate.netpasteur.fr. This regioselective addition of a prenyl group is a foundational step in establishing the bis-prenylated architecture characteristic of this compound.

Regiospecificity and Mechanism of N-terminal Prenylation by MusF2 (Forward/Reverse Prenylation)

The prenylation at the amino-terminus of this compound is catalyzed by MusF2 researchgate.netnih.govacs.orgx-mol.comresearchgate.netpasteur.fr. A particularly fascinating aspect of MusF2's activity is its capacity to perform either reverse or forward prenylation of the amino-termini, a process that is dependent on the specific Nostoc strain. Specifically, MusF2 from Nostoc sp. PCC 7906 mediates reverse prenylation, whereas the enzyme from Nostoc sp. UHCC 0398 facilitates forward prenylation researchgate.netnih.govacs.orgx-mol.compasteur.fr. The prenyl group attached to the N-terminus of this compound is often referred to as a "reverse prenyl" group chem-station.com. This strain-specific variability in prenylation mode significantly broadens the known regiospecific chemical functionalities of cyanobactin prenyltransferases and enriches the chemical diversity within the cyanobactin family, particularly in the context of bis-prenylated polyoxazole linear peptides researchgate.netnih.govacs.orgx-mol.compasteur.fr.

Evolutionary Perspectives on Muscoride Biosynthetic Pathways

The study of this compound's biosynthesis provides valuable insights into the evolutionary dynamics of natural product pathways in cyanobacteria. Comparative genomics has been instrumental in identifying the mus biosynthetic gene cluster across different Nostoc species, such as Nostoc sp. PCC 7906 and Nostoc sp. UHCC 0398. This comparative approach led to the discovery of a novel muscoride variant, muscoride B, encoded by the latter strain helsinki.fi.

Research into the evolutionary history and functional diversification of prenyltransferases like MusF1 and MusF2 is ongoing helsinki.fi. Phylogenetic analyses suggest that cyanobactin prenyltransferase enzymes likely originated from a common ancestor (monophyletic origin) and have subsequently undergone rapid diversification researchgate.net. The presence of two distinct, regiospecific prenyltransferases in the this compound pathway is not unique within the broader cyanobactin family, as similar enzyme pairs are found in other pathways. However, the specific bis-prenylation at both termini of this compound represents a significant expansion of the known chemical diversity within this group of natural products researchgate.nethelsinki.fi. The ability of MusF2 to exhibit different prenylation mechanisms (forward versus reverse) based on the host strain underscores the evolutionary adaptability of these enzymes and their role in generating a wide spectrum of molecular structures researchgate.netnih.govacs.orgx-mol.compasteur.fr.

Chemical Synthesis and Methodological Advancements Inspired by Muscoride a

Total Synthesis Strategies for Muscoride A

The total synthesis of this compound has been approached through various innovative strategies, primarily focusing on the efficient construction of its complex peptide and heterocyclic framework. Initial syntheses were crucial in confirming the absolute and relative stereochemistry of the natural product, which had not been fully resolved upon its initial isolation. chem-station.comacs.org

Convergent synthesis, a strategy where major fragments of a target molecule are synthesized independently before being coupled together, has been a prominent approach for this compound. psu.edu This method offers greater efficiency and flexibility compared to linear syntheses.

One notable convergent synthesis involved the preparation of two key fragments: an N-functionalized "reverse prenyl" dipeptide acid and a threonine-based oxazole (B20620). researchgate.netthieme-connect.com These two components were then coupled to form a tetrapeptide intermediate, which was subsequently elaborated to construct the final bis-oxazole structure. researchgate.netthieme-connect.com This approach highlights a classic fragment-coupling strategy, breaking down the complex target into more manageable synthetic subunits.

Table 1: Overview of Selected Total Synthesis Strategies for this compound

Lead Scientist(s) Year Key Strategy Reference(s)
Wipf, P. 1996 Convergent synthesis; development of strategies for the bis-oxazole core and "reverse prenyl" valine. chem-station.com, acs.org
Pattenden, G. 1998 Convergent synthesis based on coupling a dipeptide unit with a threonine-based oxazole. researchgate.net, thieme-connect.com
Ciufolini, M.A. 2003 Iterative oxazole assembly using α-chloroglycinates. chem-station.com, nih.gov
Itami, K. / Yamaguchi, J. 2012 Convergent formal synthesis using nickel-catalyzed decarbonylative C-H arylation. chem-station.com, chem-station.com, acs.org

The construction of the contiguous bis-oxazole core of this compound presents a significant synthetic challenge. One elegant solution developed by the Ciufolini group involves an iterative process for assembling oxazole rings. chem-station.com This technique utilizes α-chloroglycinates as key building blocks. chem-station.com The methodology allows for the efficient, step-by-step assembly of 2,5-disubstituted-4-carbalkoxy oxazoles. researchgate.net This iterative approach proved effective in the total synthesis of (-)-Muscoride A, demonstrating its utility for constructing polyoxazole systems. chem-station.comnih.govacs.org

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex molecules. numberanalytics.commdpi.com In the context of this compound, a significant advancement was reported by the Itami and Yamaguchi groups, who developed a novel nickel-catalyzed C-H arylation reaction. chem-station.comacs.org

This method involves the decarbonylative C-H biaryl coupling of azoles with aryl esters. chem-station.comacs.org A key advantage of this catalytic system is that it does not require expensive metal catalysts like palladium or stoichiometric oxidants such as silver or copper compounds. chem-station.comacs.orgresearchgate.net This C-H arylation was successfully applied to a convergent formal synthesis of this compound, showcasing a modern and efficient approach to constructing the biaryl linkage between the heterocyclic rings. chem-station.comchem-station.comacs.orgnagoya-u.ac.jp This strategy, where ester groups resulting from common heterocycle syntheses can be used directly as coupling partners, represents a significant step forward in the synthesis of complex heterocyclic frameworks. acs.org

Iterative Oxazole Assembly Techniques (e.g., via α-Chloroglycinates)

Synthesis of this compound Analogues and Structurally Related Oxazole Alkaloids

The synthetic methodologies developed for this compound have been extended to the synthesis of its analogues and other natural products containing oxazole moieties. The discovery of the muscoride biosynthetic gene cluster led to the identification of a novel analogue, Muscoride B, from Nostoc sp. UHCC 0398. helsinki.finih.gov

Furthermore, the synthetic strategies have proven applicable to a broader class of oxazole-containing alkaloids. For instance, methodologies for the facile assembly of substituted oxazoles have been applied to the total synthesis of siphonazoles and other related alkaloids. researchgate.netscispace.com The synthesis of these structurally related compounds is often pursued to explore structure-activity relationships and to further refine and validate new synthetic methods. mdpi.com Computational studies have also been used to design and target analogues of other complex peptide natural products, such as yaku'amide A, by replacing synthetically challenging residues with more accessible ones, a strategy validated by subsequent synthesis and biological evaluation. rsc.org

Development of Novel Synthetic Methodologies for Peptide Alkaloids and Heterocycles

The pursuit of complex natural products like this compound frequently serves as a driving force for innovation in synthetic organic chemistry. The challenges inherent in constructing this compound's unique structure have made it a valuable platform for testing the efficiency and scope of new synthetic methods, particularly for the regioselective assembly of oxazole compounds. mdpi.com

The development of iterative oxazole assembly and nickel-catalyzed C-H functionalization are prime examples of how this specific synthetic target has inspired broader methodological advancements. chem-station.comresearchgate.net These techniques are not limited to this compound but have found wider application in the synthesis of various peptide alkaloids and other heterocyclic systems. researchgate.netscispace.com For example, oxazole-forming reactions devised during these synthetic campaigns have been reviewed as general techniques for the facile assembly of substituted oxazoles. researchgate.netscispace.com Such innovations expand the synthetic chemist's toolbox, enabling the more efficient and versatile construction of other valuable molecules for applications in medicine and materials science. mdpi.comhokudai.ac.jp

Biological Activities and Molecular Mechanistic Studies of Muscoride a

Investigations into the Antimicrobial Activity of Muscoride A

This compound has been identified as a natural product with antimicrobial properties. chem-station.com Research has focused on defining its spectrum of activity and understanding the structural features responsible for this biological function.

Initial screenings have shown that this compound exhibits activity against specific Gram-positive bacteria, though it appears to be inactive against Gram-negative bacteria like Escherichia coli. helsinki.fi Notably, its activity has been observed against Bacillus subtilis. helsinki.fimdpi.com A related natural product, Muscoride B, which shares a similar structural backbone, has demonstrated antimicrobial activity against Bacillus cereus. helsinki.fihelsinki.fi

Table 1: Documented Antibacterial Spectrum of this compound

Bacterial Species Activity Findings Citation(s)
Bacillus subtilis Active Showed low levels of activity in agar (B569324) diffusion assays, with a zone of inhibition measuring 3-6 mm. helsinki.fimdpi.com
Escherichia coli Inactive No activity was observed in testing. helsinki.fi

The antimicrobial effects of this compound are thought to be linked to its distinct structural components. helsinki.fi The molecule is a linear peptide alkaloid containing two contiguous methyloxazoles and protective prenyl groups at both its N- and C-termini. helsinki.fi It is hypothesized that the prenyl groups, which are lipophilic, may facilitate the compound's interaction with and passage through the lipid-rich cell membranes of bacteria. helsinki.fi Furthermore, natural products containing oxazole (B20620) rings are known to possess antimicrobial and cytotoxic activities, suggesting the bis-oxazole core of this compound is crucial to its function. helsinki.fi

Spectrum of Antibacterial Activity (e.g., against Bacillus cereus)

Exploration of Additional Biological Properties

Beyond its antimicrobial capabilities, preliminary research suggests this compound may possess other valuable biological activities.

This compound has been reported to have potential antioxidant properties. ontosight.ainewbooks-services.de This activity would involve protecting against oxidative stress, a function that could be beneficial in various biological systems. ontosight.ai However, detailed studies quantifying this effect are still needed to fully understand its capacity as an antioxidant.

There is evidence to suggest that this compound could function as a plant growth regulator. ontosight.ai Plant growth regulators are substances that can modify the physiological processes of plants, influencing their growth and development. mdpi.comlainco.com The potential for this compound in this area suggests a possible ecological role, though the specific mechanisms are not yet fully understood. ontosight.ai

In vitro Antioxidant Activity

Structure-Activity Relationship (SAR) Investigations for this compound Bioactivity

Structure-activity relationship (SAR) analysis helps determine which parts of a molecule are responsible for its biological effects. wikipedia.orgcollaborativedrug.com For this compound, its bioactivity is closely tied to its unique chemical structure. researchgate.net

The molecule's bioactivity is significantly influenced by prenylation, a process that adds prenyl groups to the structure and is known to enhance the biological activity of natural products. researchgate.netnih.gov The biosynthesis of this compound is particularly noteworthy as it involves two distinct prenyltransferase enzymes, MusF1 and MusF2. researchgate.netnih.gov Biochemical studies have shown that these enzymes are regiospecific: MusF1 acts on the carboxy-terminus of the peptide substrate, while MusF2 acts on the amino-terminus. researchgate.netnih.gov This dual prenylation at both ends of the peptide is a key structural feature. helsinki.fi

The core of the molecule, composed of a bis-oxazole system derived from threonine units, is also considered fundamental to its activity, as polyoxazole structures are often associated with antimicrobial properties. helsinki.fithieme-connect.com Therefore, the combination of the bis-oxazole framework and the terminal prenyl groups is believed to be essential for the antimicrobial capabilities of this compound.

Impact of Prenyl Groups on Bioactivity and Membrane Interaction

Prenylation, the attachment of prenyl groups, is a crucial post-translational modification in the biosynthesis of many natural products, serving to increase structural diversity and enhance biological activity. researchgate.netnih.govacs.org In this compound, prenyl groups protect both the amino (N-terminus) and carboxy (C-terminus) ends of the peptide. researchgate.netnih.govacs.org This bis-prenylated structure is uncommon and plays a significant role in the molecule's interaction with biological membranes.

Prenyl groups increase the lipophilicity of molecules, which facilitates their interaction with and passage through lipid membranes. helsinki.fiscispace.comresearchgate.net This enhanced membrane permeability can lead to better bioavailability. scispace.com The biosynthetic pathway of this compound involves two distinct and regiospecific prenyltransferases, MusF1 and MusF2. researchgate.netnih.govacs.org Biochemical studies have shown that MusF1 acts on the carboxy-terminus, while MusF2 acts on the amino-terminus of the peptide substrate. nih.govacs.org Specifically, this compound possesses a reverse prenyl group on the α-nitrogen of a valine residue at the N-terminus. mdpi.com This N-prenylation of primary amines is a relatively rare modification in natural products. researchgate.net

The presence of these lipophilic prenyl groups is thought to be a key determinant of this compound's biological activity. mdpi.com By facilitating membrane interaction, the prenyl groups may enable the molecule to reach its intracellular targets more effectively. helsinki.fiscispace.com Structure-activity relationship (SAR) studies, which examine how a molecule's chemical structure relates to its biological activity, have shown that prenylated compounds often exhibit more pronounced cytotoxicity compared to their non-prenylated counterparts. mdpi.comgardp.orgwikipedia.org

Compound FeatureDescriptionSignificance
N-terminal Modification Reverse prenyl group on a valine residue. mdpi.comEnhances lipophilicity and membrane interaction. helsinki.fiscispace.com
C-terminal Modification Forward prenyl group on the terminal methyloxazole. researchgate.netProtects the C-terminus and contributes to overall lipophilicity. researchgate.netnih.govacs.org
Biosynthetic Enzymes MusF1 (C-terminal prenylation) and MusF2 (N-terminal prenylation). nih.govacs.orgCatalyze the specific attachment of prenyl groups, creating the final active structure. researchgate.net

Functional Role of the Bis-methyloxazole Core in Biological Activity

A defining characteristic of this compound's structure is its core, which contains a bis-5-methyloxazole moiety. mdpi.comchem-station.com This feature is derived from two threonine residues that undergo a series of cyclodehydration and oxidation reactions during biosynthesis. mdpi.com Oxazole rings are a significant class of heterocyclic compounds found in numerous natural products that exhibit a wide range of biological activities, including antibacterial, antiviral, and cytotoxic properties. mdpi.comhelsinki.fi

The presence of the oxazole moieties in the peptide backbone of this compound confers chemical stability. mdpi.com Furthermore, these heterocyclic rings influence the electronic distribution of the peptide chain, which is critical for molecular recognition processes such as peptide-protein and peptide-DNA/RNA interactions. mdpi.com The bis-oxazole core is a key pharmacophore that contributes to the reported antibacterial activity of this compound. chem-station.comhelsinki.fibeilstein-journals.org

The synthesis of this compound and its analogs has been a focus of research to understand the contribution of the bis-oxazole core to its bioactivity. chem-station.com The rigid, planar structure of the oxazole rings can help to constrain the conformation of the peptide, which may be important for binding to its biological target. Natural products containing oxazole moieties have demonstrated a variety of potent biological effects, underscoring the importance of this structural feature in this compound. mdpi.com

Structural ComponentProposed FunctionAssociated Biological Activity
Bis-methyloxazole Core Provides structural stability and influences electronic distribution. mdpi.comAntibacterial and cytotoxic activities. mdpi.comhelsinki.finih.gov
Oxazole Rings Constrains peptide conformation for target binding.Essential for peptide-protein and peptide-DNA/RNA interactions. mdpi.com

Advanced Methodologies for Isolation and Characterization in Muscoride a Research

Source Organism Cultivation and Extraction Techniques for Muscoride A

This compound is a natural product originally isolated from the terrestrial freshwater cyanobacterium Nostoc muscorum (IAM M-14). helsinki.fichem-station.com The initial step in obtaining this compound involves the cultivation of the source organism. While specific cultivation parameters for maximizing this compound production are not extensively detailed in the provided information, general cyanobacterial cultivation techniques would be employed. These typically involve providing a suitable growth medium, light, and temperature to foster biomass accumulation.

Following cultivation, the extraction of this compound from the cyanobacterial cells is a critical step. The process generally involves the use of organic solvents to lyse the cells and solubilize the target compound. One documented approach for a related compound, Muscoride B, involved extraction with methanol (B129727), suggesting that polar organic solvents are effective for extracting these peptide alkaloids. helsinki.fi

Advanced Separation and Purification Methodologies

The crude extract obtained from the source organism is a complex mixture containing numerous other metabolites. Therefore, advanced separation and purification techniques are essential to isolate this compound in a pure form for subsequent structural analysis and bioactivity studies.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Solid Phase Extraction)

Chromatography is a cornerstone of natural product purification. moravek.comccamp.res.in For this compound and its analogs, a combination of chromatographic methods is typically employed to achieve high purity.

Solid-Phase Extraction (SPE) is often used as an initial clean-up and fractionation step. helsinki.fi This technique allows for the separation of compounds based on their physical and chemical properties. For instance, in the purification of Muscoride B, a methanol extract was subjected to SPE, indicating its utility in removing unwanted compounds and concentrating the desired muscorides. helsinki.fi

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique indispensable for the final purification of this compound. americanpeptidesociety.orgresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for separating peptides and other moderately polar compounds. americanpeptidesociety.org In the case of Muscoride B, purification was achieved using HPLC, highlighting its importance in obtaining the pure compound. helsinki.fi The use of analytical and semi-preparative HPLC allows for both the quantification and the isolation of sufficient quantities of the compound for structural elucidation. nih.gov

Table 1: Chromatographic Techniques in Muscoride Research

TechniquePurposePhase ExampleEluent Example
Solid-Phase Extraction (SPE)Initial cleanup and fractionationC18Methanol/Water gradients
High-Performance Liquid Chromatography (HPLC)Final purification and analysisC18 (Reversed-Phase)Acetonitrile/Water gradients

Applications of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Detailed NMR, Mass Spectrometry)

Once a pure sample of this compound is obtained, its chemical structure must be determined. This is achieved through a combination of advanced spectroscopic techniques that provide detailed information about the molecule's connectivity and stereochemistry. numberanalytics.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. numberanalytics.com Techniques like Fast Atom Bombardment (FAB) mass spectrometry and high-resolution mass spectrometry (HRMS) provide precise mass measurements, which are fundamental to proposing a molecular formula. cardiff.ac.uk Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the sequence of amino acids and other structural motifs within the molecule. helsinki.finumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. numberanalytics.comfrontiersin.orgnd.edu A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR: Provides information about the number and types of protons and their immediate chemical environment.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it shows correlations between protons and carbons over two to three bonds, helping to connect different fragments of the molecule.

The synthesis of epimers of this compound and subsequent comparison of their NMR data and optical rotation with the natural product allowed for the unambiguous assignment of its relative and absolute configuration. chem-station.com

Table 2: Spectroscopic Data for this compound Structural Elucidation

TechniqueInformation Provided
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation patterns. numberanalytics.comcardiff.ac.uk
¹H NMRProton chemical shifts, coupling constants, and integration.
¹³C NMRCarbon chemical shifts.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (H-H, C-H), establishing the molecular framework. nd.edu

Emerging Technologies in Natural Product Discovery Applicable to this compound (e.g., Genome Mining, Metabolomics-Guided Approaches)

The field of natural product discovery is being revolutionized by technologies that can predict and identify novel compounds from their genetic blueprints and metabolic fingerprints. mdpi.comnih.gov These approaches are highly relevant to the future of this compound research.

Genome Mining: this compound is a peptide-based natural product, suggesting it is synthesized by a dedicated biosynthetic gene cluster (BGC) within the Nostoc genome. helsinki.fi By sequencing the genome of the producing organism, researchers can use bioinformatics tools to identify the mus BGC responsible for its production. helsinki.finih.gov This was successfully done for this compound, where a 12.7 kb gene cluster was identified in Nostoc sp. PCC 7906. helsinki.fi This genomic information not only confirms the biosynthetic pathway but also enables the discovery of novel analogs. For example, comparative genomics led to the identification of a similar BGC in Nostoc sp. UHCC 0398, which was then shown to produce a new variant, Muscoride B. helsinki.fi

Metabolomics-Guided Approaches: This strategy involves analyzing the complete set of small-molecule metabolites (the metabolome) of an organism under different conditions. nih.gov By correlating the presence of specific metabolites with the expression of certain gene clusters, it is possible to link a compound to its BGC. biorxiv.org Untargeted LC-MS/MS-based metabolomics can be used to screen extracts of different Nostoc strains. nih.gov The resulting data can be analyzed using molecular networking tools, which group structurally related molecules. This approach can rapidly identify known muscorides and highlight potential new derivatives for targeted isolation. nih.gov This integration of genomics and metabolomics, sometimes termed "metabologenomics," represents a powerful, data-driven paradigm for discovering new natural products like this compound and its analogs. mdpi.comnih.gov

Structural Diversification and Analogues of Muscoride a

Identification and Characterization of Muscoride B and Other Natural Variants

The investigation into the biosynthetic pathways of natural products has led to the discovery of new analogues. In the case of Muscoride A, research efforts have identified a related compound, Muscoride B. Muscoride B was discovered through comparative genomics and bioinformatics analysis of the mus biosynthetic gene cluster in Nostoc sp. UHCC 0398, distinct from the source of this compound (Nostoc muscorum IAM M-14 and Nostoc sp. PCC 7906) helsinki.fichem-station.comresearchgate.netfao.orgacs.org.

Muscoride B is characterized as a novel muscoride, specifically a linear bis-prenylated polyoxazole pentapeptide helsinki.fi. Its structure was elucidated using a combination of nuclear magnetic resonance (NMR) and mass spectrometry data after purification via solid-phase extraction and high-performance liquid chromatography (HPLC) helsinki.fi. The biosynthesis of both this compound and Muscoride B involves a gene cluster encoding enzymes responsible for heterocyclization, oxidation, and prenylation of a precursor protein helsinki.firesearchgate.netacs.org. Notably, the pathway encodes two regiospecific prenyltransferases, MusF1 and MusF2, which catalyze the prenylation at the C- and N-termini of the linear polyoxazole peptides, respectively researchgate.netacs.org. Muscoride B has demonstrated antimicrobial activity against Bacillus cereus helsinki.fi. While this compound itself has been reported to possess antimicrobial activity chem-station.com, specific comparative studies detailing other natural variants beyond Muscoride B are not extensively detailed in the available literature.

Compound NameSource OrganismKey Structural FeaturesReported Biological Activity
This compoundNostoc muscorumLinear peptide alkaloid with two contiguous methyloxazoles and prenyl groups at N- and C-terminiAntimicrobial activity chem-station.com
Muscoride BNostoc sp. UHCC 0398Linear bis-prenylated polyoxazole pentapeptideAntimicrobial activity against Bacillus cereus helsinki.fi

Semi-Synthetic and Total Synthetic Approaches to Muscoride Analogues

The intricate structure of this compound has made it a compelling target for total synthesis, leading to the development of novel synthetic methodologies. Several research groups have successfully achieved the total synthesis of this compound, often employing convergent strategies and iterative assembly of its characteristic oxazole (B20620) rings.

ResearchersYearKey Synthetic StrategyNumber of StepsOverall Yield
Wipf & Venkatraman1996Synthesis involving N-functionalized dipeptide acid and threonine-based oxazole154.3%
Muir, Pattenden, Thomas1998Convergent total synthesisNot specifiedNot specified
Coqueron, Didier, Ciufolini2003Iterative oxazole assembly via α-chloroglycinatesNot specifiedNot specified
Nickel-catalyzed C-H couplingNot specifiedDecarbonylative C-H biaryl coupling of azoles and aryl estersNot specifiedNot specified

Comparative Biological Activity and SAR Studies of this compound and its Analogues

This compound has been identified as a natural product with reported antimicrobial activity chem-station.com. Its analogue, Muscoride B, has also demonstrated antimicrobial activity, specifically against Bacillus cereus helsinki.fi. While this compound's biological activity has been noted, some reports suggest it exhibits only modest antibiotic activity, and further biological testing has been limited, with its primary utility in synthetic methodology development mdpi.com.

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues is an area of ongoing interest, particularly given the potential of oxazole-containing peptides. However, the provided literature primarily focuses on the discovery and synthesis of this compound and Muscoride B, rather than detailed comparative SAR studies across a broad range of synthetic analogues. Research into related oxazole-containing peptides from other sources indicates that structural modifications can significantly influence biological profiles, including antibacterial, antiviral, and cytotoxic activities mdpi.comijper.org. Future research may further elucidate how specific structural features of this compound and its derivatives contribute to their biological effects, potentially leading to the development of new bioactive compounds.

Compound List:

this compound

Muscoride B

Nostoc muscorum

Nostoc sp. UHCC 0398

Nostoc sp. PCC 7906

Future Research Directions and Translational Perspectives

In-Depth Molecular Target Identification and Pathway Deconvolution for Muscoride A

Understanding the precise molecular targets and cellular pathways affected by this compound is crucial for elucidating its biological activity and potential therapeutic applications. Current research has established its antimicrobial properties ijcmas.comchem-station.com, but the specific mechanisms by which it exerts these effects remain largely uncharacterized. Future research should focus on identifying the proteins or cellular processes that this compound directly interacts with.

Techniques such as chemical proteomics, affinity chromatography coupled with mass spectrometry, and genetic screening approaches can be employed to pinpoint these molecular targets. Deconvoluting the specific signaling pathways that this compound modulates will provide insights into its mode of action, potentially revealing new therapeutic strategies for infections or other conditions where these pathways are implicated. For instance, if this compound targets a specific bacterial enzyme essential for cell wall synthesis or DNA replication, this could lead to the development of highly targeted antimicrobial agents. Furthermore, investigating its interactions with host cells, if any, would be vital for assessing its safety and efficacy in a broader context.

Biosynthetic Engineering for Enhanced Production and Chemoenzymatic Diversification of this compound and Novel Analogues

The identification of the mus biosynthetic gene cluster from Nostoc species has opened doors for metabolic engineering and synthetic biology approaches to enhance this compound production helsinki.fiacs.orgnih.govacs.orgx-mol.com. The cluster encodes enzymes responsible for heterocyclization, oxidation, and prenylation, including two specific prenyltransferases, MusF1 and MusF2, which catalyze the addition of prenyl groups to the peptide backbone acs.orgnih.govacs.orgx-mol.comresearchgate.net.

Future research can focus on optimizing the heterologous expression of these genes in more amenable host organisms to achieve higher yields of this compound. This could involve engineering the host's metabolic pathways to provide sufficient precursors or optimizing the expression levels of the mus genes.

Moreover, the prenyltransferases MusF1 and MusF2 represent valuable tools for chemoenzymatic diversification acs.orgnih.govacs.orgx-mol.comresearchgate.net. By manipulating these enzymes or utilizing them with synthetic peptide substrates, researchers can generate novel this compound analogues with potentially improved or altered biological activities. This approach allows for the exploration of a broader chemical space, which is critical for drug discovery. For example, altering the type or position of prenylation could significantly impact the compound's lipophilicity, membrane permeability, and target binding affinity. Similarly, modifying the peptide backbone or the oxazole (B20620) moieties through synthetic or enzymatic means could lead to analogues with enhanced potency or a different spectrum of activity.

Computational Approaches in this compound Research (e.g., Molecular Docking, in silico SAR)

Computational methods are indispensable for accelerating the research and development of natural products like this compound. Molecular docking studies can predict the binding modes and affinities of this compound and its potential analogues to target molecules, such as bacterial enzymes or host receptors researchgate.netcore.ac.ukmdpi.comnih.govresearchgate.net. These studies can guide the design of more potent and selective compounds by identifying key structural features responsible for biological activity.

In silico structure-activity relationship (SAR) studies, including quantitative structure-activity relationship (QSAR) modeling, can correlate chemical structure variations with changes in biological activity researchgate.netd-nb.inforesearchgate.netresearchgate.netijper.orgnih.gov. By building predictive models based on existing data, researchers can virtually screen large libraries of this compound analogues, prioritizing those with the highest predicted efficacy and lowest potential for off-target effects. This in silico approach significantly reduces the experimental effort and cost associated with traditional drug discovery. Furthermore, computational tools can be used to predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and potential toxicity, providing a more comprehensive understanding of a compound's drug-likeness early in the development process.

Ecological and Chemical Ecological Roles of this compound in Natural Environments

While this compound is known to be produced by cyanobacteria, its specific ecological role within its natural habitat is not yet fully understood helsinki.finih.gov. Cyanobacteria often produce secondary metabolites as a means of ecological interaction, such as defense against grazing, competition with other microorganisms, or signaling within the community nih.gov.

Future research should investigate the ecological context of this compound production. This could involve studying its presence and concentration in different environmental conditions, its interactions with other microbial species in its native environment, and its effects on organisms that interact with the cyanobacterium. Chemical ecology studies could reveal whether this compound plays a role in inter- or intra-species communication, or if it serves as a defense mechanism against herbivores or pathogens. Understanding these ecological roles can provide valuable clues about its biological activity and potential applications, for instance, if it acts as a deterrent against specific grazers, it might possess properties relevant to pest control.

Q & A

Q. What are the core structural features of Muscoride A, and how were they elucidated?

this compound’s structure was determined via spectroscopic methods, including NMR and optical rotation analysis, revealing a linear peptide alkaloid with two consecutive methoxy-oxazole units and an N-(2-methyl-3-buten-2-yl) valine residue. Key steps included synthesizing epimers to compare spectral data and confirm absolute stereochemistry .

Q. What methodologies are foundational for synthesizing this compound in the laboratory?

Early total syntheses (e.g., Wipf et al., 1996) used iterative oxazole assembly, coupling prenylated valine residues with oxazole cores derived from glutamic acid. The 15-step synthesis achieved 4.3% yield, emphasizing stereochemical control via chiral pool strategies .

Q. How does this compound’s antimicrobial activity inform experimental design in bioassay studies?

Bioactivity-guided fractionation of Nostoc muscorum extracts is critical. Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) require standardized culture conditions and controls for solvent interference .

Advanced Research Questions

Q. How do biosynthetic gene clusters (BGCs) in Nostoc species govern this compound production?

The mus BGC (12.7 kb in Nostoc sp. PCC 7906) encodes two cyanobacterial prenyltransferases (MusF1/MusF2) responsible for regioselective prenylation at peptide termini. Heterologous expression and mutagenesis studies reveal MusF1 acts on the C-terminus, while MusF2 modifies the N-terminus, enabling modular engineering .

Q. What contradictions exist in reported synthesis yields of this compound, and how are they resolved?

Wipf’s 4.3% yield (1996) contrasts with Itami’s nickel-catalyzed C–H coupling method (2012), which improved atom economy but required optimization of reaction solvents (e.g., DMF vs. THF). Comparative analysis of protecting group strategies and catalyst turnover clarifies discrepancies .

Q. Which analytical techniques best resolve structural ambiguities in oxazole-containing peptides like this compound?

High-field NMR (≥600 MHz) with NOESY correlations and Marfey’s analysis of hydrolyzed amino acids are critical. For prenylated residues, tandem MS/MS with collision-induced dissociation differentiates isobaric isomers .

Q. How do post-translational modifications (PTMs) in this compound biosynthesis compare to other cyanobacterial peptides?

Unlike ribosomal patellamides, this compound is derived from a short precursor peptide (MusE) via PTMs, including oxidative cyclization and prenylation. Phylogenetic analysis of mus homologs suggests horizontal gene transfer among cyanobacteria .

Methodological Guidance

Q. Designing reproducible syntheses of this compound: What parameters require strict optimization?

  • Prenylation efficiency : Screen prenyl donors (DMAPP vs. GPP) and enzyme variants (e.g., MusF2 mutants) .
  • Oxazole cyclization : Control reaction temperature (≤0°C) to prevent epimerization during α-chloroglycine coupling .

Q. How should researchers address discrepancies in bioactivity data across studies?

Standardize assay protocols (e.g., CLSI guidelines) and validate compound purity via HPLC-UV/ELSD. Cross-reference spectral data with repositories like Pherobase to rule out contaminants .

Q. What strategies enhance the detection of minor this compound analogs in complex extracts?

Combine HRMS/MS-based molecular networking with genome mining of Nostoc strains. Prioritize ions with m/z 512.2999 (C28H40N4O5<sup>+</sup>) and screen for variants with additional oxazole units .

Tables

Table 1. Key Synthetic Routes to this compound

YearMethodStepsYieldKey InnovationReference
1996Iterative oxazole assembly154.3%Epimer synthesis for configuration
2003α-Chloroglycine cyclization126.1%Stereoselective oxazole formation
2012Ni-catalyzed C–H coupling108.5%Reduced metal loading

Table 2. Critical Biosynthetic Enzymes in mus Gene Cluster

EnzymeFunctionLocalizationSubstrate SpecificityReference
MusF1C-terminal prenylationCytoplasmicCarboxylate-activated
MusF2N-terminal prenylationMembraneFree amine recognition

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